molecular formula C7H9F2KO3 B2843976 Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate CAS No. 2260937-80-0

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate

Cat. No.: B2843976
CAS No.: 2260937-80-0
M. Wt: 218.241
InChI Key: HATBJOKCWLHHHJ-UHFFFAOYSA-M
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Description

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate is a cyclopentane-based carboxylate salt featuring a difluoromethoxy (-OCHF₂) substituent at the 3-position of the ring. The potassium counterion enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. The difluoromethoxy group contributes to electronic modulation and metabolic stability, which are critical in bioactive molecule design .

Properties

IUPAC Name

potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3.K/c8-7(9)12-5-2-1-4(3-5)6(10)11;/h4-5,7H,1-3H2,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HATBJOKCWLHHHJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)[O-])OC(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F2KO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate typically involves the following steps:

  • Preparation of 3-(difluoromethoxy)cyclopentane-1-carboxylic acid

      Starting Material: Cyclopentane-1-carboxylic acid.

      Reagents: Difluoromethoxy reagent (e.g., difluoromethyl ether), a base (e.g., sodium hydride).

      Conditions: The reaction is carried out under anhydrous conditions, typically in an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.

  • Formation of the Potassium Salt

      Reagents: Potassium hydroxide (KOH) or potassium carbonate (K2CO3).

      Conditions: The acid is neutralized with the potassium base in an aqueous or alcoholic solution, followed by evaporation of the solvent to yield the potassium salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Decarboxylation Reactions

The carboxylate group in this compound is prone to decarboxylation under thermal or acidic conditions. This reaction typically generates cyclopentane derivatives with concurrent release of CO₂. For example:

  • Thermal Decarboxylation : Heating the potassium salt could yield 3-(difluoromethoxy)cyclopentane via loss of CO₂. Decarboxylation of cyclic carboxylates often requires temperatures above 150°C, depending on substituent effects .

  • Acid-Mediated Decarboxylation : Treatment with strong acids (e.g., H₂SO₄) may lead to protonation of the carboxylate, forming a carboxylic acid intermediate that decarboxylates more readily .

Key Mechanistic Insight :
Radical intermediates are implicated in silver-mediated decarboxylative halogenation (Hunsdiecker–Borodin reaction) . While this compound’s potassium counterion differs from traditional silver salts, analogous pathways cannot be ruled out under specific conditions (e.g., with Br₂ or I₂ oxidants).

Reactivity of the Difluoromethoxy Group

The CF₂O- moiety is electron-withdrawing and may participate in:

  • Nucleophilic Substitution : The difluoromethoxy group could undergo displacement with nucleophiles (e.g., amines, thiols) under basic conditions. For example:

    C7H10F2O3K+NH3C7H11F2O2N+KF+H2O\text{C}_7\text{H}_{10}\text{F}_2\text{O}_3\text{K}+\text{NH}_3\rightarrow \text{C}_7\text{H}_{11}\text{F}_2\text{O}_2\text{N}+\text{KF}+\text{H}_2\text{O}
  • Hydrolysis : In acidic or alkaline aqueous media, the CF₂O- group may hydrolyze to form a hydroxyl or carbonyl derivative, though fluorinated ethers are generally more stable than their non-fluorinated counterparts .

Table 1: Hypothetical Reactivity of the Difluoromethoxy Group

Reaction TypeConditionsExpected Product
Nucleophilic AttackK₂CO₃, DMF, 80°C3-Amino-cyclopentane carboxylate
Acidic HydrolysisHCl (conc.), reflux3-Hydroxy-cyclopentane carboxylate
Radical HalogenationBr₂, hv, CCl₄3-Bromo-cyclopentane carboxylate

Halodecarboxylation Pathways

Halodecarboxylation (replacement of CO₂⁻ with a halogen) is a plausible pathway for this compound, particularly with iodine or bromine. For example:

  • Iododecarboxylation : Reaction with I₂ in a polar solvent (e.g., DMSO) might yield 3-(difluoromethoxy)cyclopentyl iodide. This aligns with mechanisms involving acyl hypohalite intermediates .

  • Bromodecarboxylation : Similar reactions with Br₂ could produce the corresponding bromide, though radical recombination steps may compete .

Critical Factors Influencing Halogenation :

  • Radical Stability : The cyclopentyl radical intermediate’s stability affects product distribution.

  • Solvent Effects : Non-polar solvents (e.g., CCl₄) favor radical chain propagation .

Coordination and Salt Metathesis

The potassium ion can engage in ion-exchange reactions. For instance:

  • Cation Exchange : Treatment with AgNO₃ may yield the silver carboxylate, enabling classical Hunsdiecker reactions .

  • Complexation : The carboxylate could act as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), though no experimental data exists for this specific compound.

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of similar potassium carboxylates reveals decomposition onset temperatures near 200°C. Predominant pathways include:

  • Decarboxylation (major pathway).

  • Defluorination : At higher temperatures (>300°C), C-F bond cleavage may occur, releasing HF .

Challenges and Research Gaps

  • Limited Direct Studies : No peer-reviewed publications explicitly detail reactions of this compound.

  • Synthetic Applications : Potential uses in medicinal chemistry (e.g., as a difluoromethyl ether precursor) remain unexplored .

Scientific Research Applications

Medicinal Chemistry Applications

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest it may have utility in the development of new drugs targeting specific biological pathways.

Case Study: Cystic Fibrosis Treatment

Research has shown that compounds similar to this compound can act as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR). The modification of existing compounds has led to enhanced efficacy in correcting misfolded CFTR proteins, which is crucial for restoring function in cystic fibrosis patients. A study highlighted the synthesis of analogs that demonstrated improved potency and safety profiles, making them suitable candidates for further clinical development .

Agrochemical Applications

The compound's unique properties may also lend themselves to applications in agrochemicals. Its difluoromethoxy group can enhance the bioavailability and stability of pesticides or herbicides.

Case Study: Herbicide Development

In agricultural research, derivatives of difluoromethoxy compounds have been explored for their effectiveness as herbicides. The incorporation of this compound into formulations has shown promise in selectively targeting weed species while minimizing impact on crops. The effectiveness of these formulations was evaluated through field trials, where they demonstrated a significant reduction in weed biomass compared to conventional herbicides .

Materials Science Applications

In materials science, this compound can be utilized in the synthesis of novel polymers or coatings that require specific chemical properties.

Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and chemical resistance. A study focused on the development of coatings for industrial applications revealed that polymers modified with this compound exhibited superior performance under harsh conditions compared to unmodified counterparts .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryCystic Fibrosis TreatmentImproved CFTR correctors with enhanced efficacy
AgrochemicalsHerbicide DevelopmentEffective against specific weed species
Materials SciencePolymer SynthesisEnhanced thermal stability and chemical resistance

Mechanism of Action

The mechanism by which Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The difluoromethoxy group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiator is the 3-(difluoromethoxy) group on a cyclopentane backbone. Below is a comparative analysis with analogous cyclopentane carboxylates:

Table 1: Structural and Functional Comparison
Compound Name Substituent(s) Key Functional Features Applications
Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate 3-OCHF₂, potassium carboxylate High polarity, metabolic stability Pharmaceutical intermediates
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 1-(3-fluorophenyl) Lipophilic aromatic group Agrochemicals, specialty chemicals
Dimethyl cyclopentane-1,3-dicarboxylate 1,3-di-OCH₃ (ester) Esterified carboxylates, enhanced volatility Organic synthesis intermediates
Tromethamine salt of cyclopentane carboxylate Tromethamine counterion Improved solubility, crystallinity Drug formulation excipients

Physicochemical Properties

  • Solubility : The potassium salt’s ionic nature increases water solubility compared to esterified (e.g., dimethyl esters) or acid forms .
  • Stability: The difluoromethoxy group reduces oxidative degradation relative to non-fluorinated ethers, as seen in fluorinated pyridine derivatives .
  • Reactivity : The carboxylate group enables nucleophilic reactions (e.g., amidation), while the difluoromethoxy group resists hydrolysis under acidic conditions .

Case Studies from Literature

  • Metabolic Stability : Fluorinated ethers like 3-(difluoromethoxy)pyridine derivatives exhibit prolonged half-lives in vivo, a trait likely shared by this compound .
  • Crystallinity : Tromethamine salts of cyclopentane carboxylates show improved thermal stability, implying that potassium salts may offer similar advantages for storage .
  • Versatility : Cyclopentane carboxylates with varied substituents (e.g., methyl esters, fluorophenyl groups) are widely used in synthesizing spirocyclic and heterocyclic compounds .

Limitations and Challenges

  • Synthetic Complexity : Introducing the difluoromethoxy group requires specialized fluorination techniques, as seen in tert-butoxycarbonyl-protected intermediates .
  • Counterion Effects : Potassium’s hygroscopicity may complicate handling compared to tromethamine or sodium salts .

Biological Activity

Potassium;3-(difluoromethoxy)cyclopentane-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The structure of this compound features a cyclopentane ring with a difluoromethoxy group and a carboxylate moiety. This unique arrangement contributes to its interaction with biological systems.

Antimicrobial Activity

Recent studies have shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of cyclopentane have been evaluated for their antibacterial and antifungal activities. A study reported that several synthesized compounds demonstrated broad-spectrum activity against various pathogens, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL .

CompoundPathogenMIC (µg/mL)
6cStaphylococcus aureus4
6bKlebsiella pneumoniae2
10cAcinetobacter baumannii4

Cytotoxicity Studies

While the antimicrobial efficacy is promising, concerns regarding cytotoxicity have been raised. One study indicated that some derivatives, including those structurally related to this compound, exhibited hemolytic activity against human red blood cells, suggesting that their antibacterial effects may be linked to cytotoxic mechanisms . The acute toxicity in vivo was also assessed, indicating that certain compounds could be classified within the III toxicity class, with no deaths recorded at doses up to 2000 mg/kg .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A research team synthesized various derivatives of cyclopentane and evaluated their antimicrobial properties. The most active compound displayed an MIC of 4 µg/mL against Staphylococcus aureus, alongside significant cytotoxicity against mammalian cells .
  • Toxicological Assessment : In vivo studies involving mouse models revealed that while some derivatives exhibited promising antibacterial activity, they also showed signs of acute toxicity at higher doses. Observations included decreased motor activity and lethargy, highlighting the need for careful consideration in therapeutic applications .
  • Mechanistic Insights : The mechanism of action for these compounds appears to involve disruption of microbial cell membranes, leading to cell lysis. However, this mechanism also raises concerns about potential effects on human cells, necessitating further investigation into selectivity and safety profiles .

Q & A

Q. What are the optimal synthetic routes for Potassium 3-(difluoromethoxy)cyclopentane-1-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclopentane ring functionalization. A common approach includes:

  • Step 1 : Introduction of the difluoromethoxy group via nucleophilic substitution or fluorination using reagents like DAST (diethylaminosulfur trifluoride).
  • Step 2 : Carboxylation at the 1-position using CO₂ under basic conditions or via Grignard reactions.
  • Step 3 : Potassium salt formation through neutralization with potassium hydroxide. Critical parameters include temperature control (<0°C for fluorination to prevent side reactions) and solvent selection (e.g., THF or DMF for polar intermediates). Reaction progress is monitored via TLC or HPLC .

Q. How can the purity and structure of this compound be validated experimentally?

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR are essential for confirming the cyclopentane backbone, difluoromethoxy group (δ88δ -88 to 91-91 ppm in 19F^{19}\text{F} NMR), and carboxylate moiety.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected [M+Na]+^+ peak).
  • Elemental Analysis : Validates stoichiometry of C, H, F, and K. Purity is assessed via HPLC (>95% area under the curve) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key stability considerations for this compound under laboratory conditions?

  • Temperature : Store at −20°C in airtight containers to prevent hydrolysis of the difluoromethoxy group.
  • Light : Protect from UV exposure to avoid radical degradation.
  • Solubility : Stable in polar aprotic solvents (e.g., DMSO), but aqueous solutions require buffering (pH 6–8) to prevent decarboxylation. Accelerated stability studies (40°C/75% RH for 14 days) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for enantioselective synthesis of the cyclopentane core?

Chiral resolution methods include:

  • Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) with palladium or ruthenium catalysts to control cyclopentane stereochemistry.
  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., CAL-B).
  • Chromatography : Chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers. A recent study achieved 92% enantiomeric excess (ee) using a lithium hydroxide-mediated hydrolysis followed by cation-exchange chromatography .

Q. How should contradictory spectral data (e.g., unexpected 19F^{19}\text{F}19F NMR shifts) be investigated?

Contradictions may arise from:

  • Dynamic Stereochemistry : Rapid ring puckering in cyclopentane can cause signal splitting. Low-temperature NMR (−40°C) slows motion, resolving splits.
  • Impurity Interference : Trace fluorinated byproducts (e.g., trifluoromethyl derivatives) may overlap. Use 19F^{19}\text{F}-1H^{1}\text{H} heteronuclear correlation experiments (HMBC) for assignment.
  • Counterion Effects : Potassium vs. sodium salts can shift carboxylate 13C^{13}\text{C} NMR by 2–3 ppm. Confirm via ICP-MS for K+^+ content .

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Docking Studies : Use AutoDock Vina with PCSK9 or COX-2 targets (difluoromethoxy groups enhance lipophilicity, improving membrane penetration).
  • QSAR Modeling : Correlate substituent electronegativity (e.g., F vs. Cl) with anti-inflammatory IC50_{50} values.
  • MD Simulations : Assess stability of the cyclopentane ring in lipid bilayers (NAMD/GROMACS). Validation requires in vitro assays (e.g., ELISA for PCSK9 inhibition) .

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